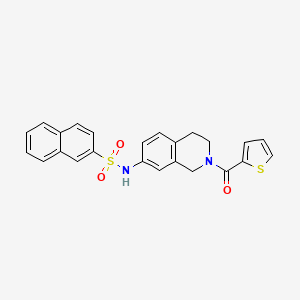
N-(2-(噻吩-2-羰基)-1,2,3,4-四氢异喹啉-7-基)萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
计算化学
研究人员使用计算方法预测其性质:
这些应用突出了该化合物在各种科学学科中的多功能性和潜在影响。请记住,正在进行的研究可能会发现更多用途或改进现有用途。 如果您想了解更多关于任何特定应用的信息,请随时提问! 🌟
生物活性
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a naphthalene sulfonamide moiety and a tetrahydroisoquinoline derivative. The synthesis typically involves multi-step organic reactions:
- Formation of Tetrahydroisoquinoline : Starting from readily available precursors, tetrahydroisoquinolines can be synthesized using various cyclization methods.
- Introduction of Thiophene Carbonyl : The thiophene carbonyl group is introduced through acylation reactions.
- Naphthalene Sulfonamide Formation : The final step involves the sulfonamide formation with naphthalene derivatives.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of naphthalene sulfonamides, which may extend to the compound :
- Mechanism of Action : Naphthalene sulfonamides typically exert their antimicrobial effects by inhibiting bacterial enzymes or disrupting cellular processes.
- Case Studies : Research indicates that similar compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound as an antimicrobial agent .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Pathway Involvement : Compounds with naphthalene and sulfonamide groups have been implicated in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings : In vivo studies have demonstrated that related compounds can reduce inflammation markers in animal models, indicating that the compound may possess similar properties.
Neuroprotective Properties
Given its structural components, there is potential for neuroprotective effects:
- Mechanism : Compounds with tetrahydroisoquinoline structures have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects against neurodegenerative diseases .
- Biochemical Evaluation : Some related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABWPNPHMGUAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














